molecular formula C₄H₆D₃NO₂ B1142534 L-Aminobutyric-2,3,3-d3 Acid CAS No. 81339-59-5

L-Aminobutyric-2,3,3-d3 Acid

Cat. No.: B1142534
CAS No.: 81339-59-5
M. Wt: 106.14
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Description

L-Aminobutyric-2,3,3-d3 Acid is a deuterium-labeled analogue of L-Aminobutyric Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biochemical processes.

Mechanism of Action

Target of Action

L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .

Mode of Action

The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .

Biochemical Pathways

This compound plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .

Action Environment

The catalytic capacities of cells producing this compound are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aminobutyric-2,3,3-d3 Acid can be synthesized through several methodsThis can be achieved through the use of deuterated reagents or by performing the synthesis in a deuterated solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as the ammonolysis of α-halogen acids, reduction reactions, and ammoniation hydrolysis reactions . These methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Aminobutyric-2,3,3-d3 Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to convert this compound into other compounds by introducing oxygen atoms.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: This type of reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

L-Aminobutyric-2,3,3-d3 Acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some related compounds include:

The uniqueness of this compound lies in its specific isotopic labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications.

Properties

CAS No.

81339-59-5

Molecular Formula

C₄H₆D₃NO₂

Molecular Weight

106.14

Synonyms

(S)-2-Aminobutanoic-2,3,3-d3 Acid;  (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid;  H-2-ABU-OH-2,3,3-d3;  L-α-2-Aminobutyric-2,3,3-d3 Acid;  L-Butyrine-2,3,3-d3;  L-Ethylglycine-2,3,3-d3;  LH-L-ABU-OH-2,3,3-d3;  NSC 97060-2,3,3-d3

Origin of Product

United States

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